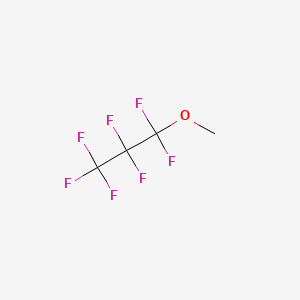
Heptafluoro-1-methoxypropane
Cat. No. B1305504
Key on ui cas rn:
375-03-1
M. Wt: 200.05 g/mol
InChI Key: NOPJRYAFUXTDLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06608019B1
Procedure details


A jacketed one liter round bottom flask was equipped with an overhead stirrer, a solid carbon dioxide/acetone condenser, and an addition funnel. The flask was charged with spray-dried potassium fluoride (85 g, 1.46 mol) and anhydrous diethylene glycol dimethyl ether (375 g) and was then cooled to about −20° C. using a recirculating refrigeration system. C2F5COF (196 g, 1.18 mol) was added to the flask over a period of about one hour. The flask was then warmed to about 24° C., and dimethyl sulfate (184.3 g, 1.46 mol) was then added dropwise via the addition funnel over a 45 minute period. The resulting mixture was then stirred at room temperature overnight. Water (a total of 318 mL) was then added dropwise to the mixture. The mixture was transferred to a one liter round bottom flask, and the resulting product ether was azeotropically distilled. The lower product phase of the resulting distillate was separated from the upper aqueous phase, was washed once with cold water, and was subsequently distilled to give 180 g of product (b.p. 36° C.;>99.9% purity by GLC). The product identity was confirmed by GCMS and by 1H and 19F NMR.





Name
Yield
99.9%
Identifiers


|
REACTION_CXSMILES
|
[F-:1].[K+].COCCOCCOC.[C:12]([C:19]([F:21])=O)([C:15]([F:18])([F:17])[F:16])([F:14])[F:13].S([O:27][CH3:28])(OC)(=O)=O>O>[C:19]([O:27][CH3:28])([C:12]([C:15]([F:18])([F:17])[F:16])([F:14])[F:13])([F:21])[F:1] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
85 g
|
|
Type
|
reactant
|
|
Smiles
|
[F-].[K+]
|
|
Name
|
|
|
Quantity
|
375 g
|
|
Type
|
reactant
|
|
Smiles
|
COCCOCCOC
|
Step Two
|
Name
|
|
|
Quantity
|
196 g
|
|
Type
|
reactant
|
|
Smiles
|
C(F)(F)(C(F)(F)F)C(=O)F
|
Step Three
|
Name
|
|
|
Quantity
|
184.3 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(OC)OC
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-20 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was then stirred at room temperature overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A jacketed one liter round bottom flask was equipped with an overhead stirrer, a solid carbon dioxide/acetone condenser, and an addition funnel
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The flask was then warmed to about 24° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was transferred to a one liter round bottom flask
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the resulting product ether was azeotropically distilled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The lower product phase of the resulting distillate was separated from the upper aqueous phase
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed once with cold water
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was subsequently distilled
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(F)(F)(C(F)(F)C(F)(F)F)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 180 g | |
| YIELD: PERCENTYIELD | 99.9% | |
| YIELD: CALCULATEDPERCENTYIELD | 76.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
